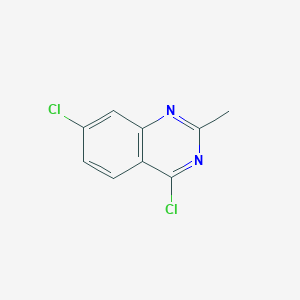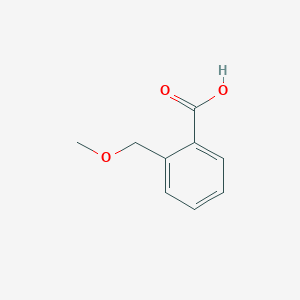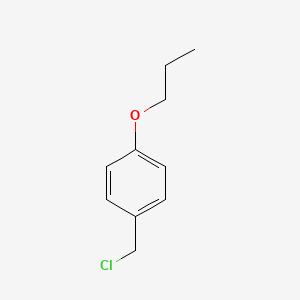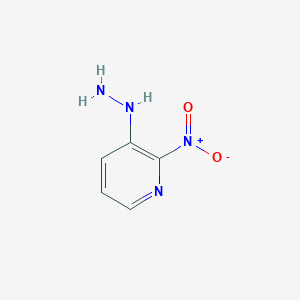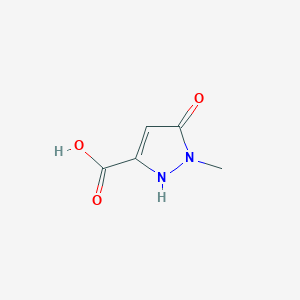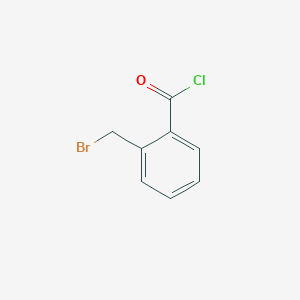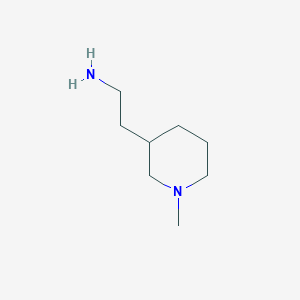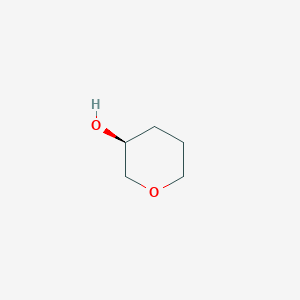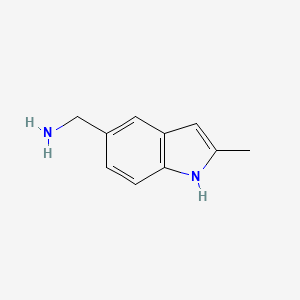
(4,4-Dimethyloxetan-2-YL)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(4,4-Dimethyloxetan-2-YL)methanol” is a chemical compound with the molecular formula C6H12O2 . It is also known as DMM. It is a versatile compound that has drawn increasing interest from scientists and researchers worldwide.
Synthesis Analysis
While specific synthesis methods for “(4,4-Dimethyloxetan-2-YL)methanol” were not found in the search results, methanol synthesis using biomass-derived syngas has been studied . The study presents a multi-variable analysis for prediction and optimization of the methanol yield from biomass-based syngas using a thermodynamic model .Molecular Structure Analysis
The molecular structure of “(4,4-Dimethyloxetan-2-YL)methanol” consists of 6 carbon atoms, 12 hydrogen atoms, and 2 oxygen atoms . The molecular weight of this compound is 116.16 g/mol .Physical And Chemical Properties Analysis
“(4,4-Dimethyloxetan-2-YL)methanol” is a chemical compound with the molecular formula C6H12O2 . The molecular weight of this compound is 116.16 g/mol .Aplicaciones Científicas De Investigación
Chiral Auxiliary in Asymmetric Synthesis
(4,4-Dimethyloxetan-2-YL)methanol and its derivatives have been used as chiral auxiliaries in the asymmetric synthesis of α-hydroxy esters. The synthesis involved bidentate chelation-controlled alkylation of glycolate enolate (Jung, Ho, & Kim, 2000).
Nickel Complexes for Ethylene Oligomerization
In the field of catalysis, complexes derived from (4,4-Dimethyloxetan-2-YL)methanol have been synthesized and used for the oligomerization of ethylene, showcasing the potential of these complexes in polymer synthesis and industrial applications (Kermagoret & Braunstein, 2008).
Methanol Economy and Cleaner Fuel Production
Research on methanol and dimethyl ether, which are connected to the (4,4-Dimethyloxetan-2-YL)methanol structure, emphasizes their importance in the Methanol Economy as clean combustion fuels. Novel synthesis routes for methanol dehydration to dimethyl ether through the application of strong electric fields have been studied, indicating the potential for more environmentally friendly fuel production (Cassone et al., 2017).
Methanol Production and Utilization
Research has also delved into the various applications and production methods of methanol, highlighting its role as a building block for complex chemical compounds and as a clean-burning fuel with high potential in reducing CO2 emissions and serving as an energy carrier for hydrogen storage (Dalena et al., 2018).
Methanol to Hydrocarbons Conversion
Investigations into the conversion of methanol or dimethyl ether to hydrocarbons on solid acids like HZSM-5 or HSAPO-34 have been conducted to understand the mechanisms and improve the efficiency of such processes. This research is fundamental in the production of hydrocarbons from alternative, more sustainable sources (Song et al., 2002).
Role in Hydrogen Bond Formation
The role of (4,4-Dimethyloxetan-2-YL)methanol and similar compounds in the formation of hydrogen bonds in chemical and biological systems has been a subject of study, shedding light on the intricate dynamics of molecular interactions (Li, Wu, & Yu, 2006).
Direcciones Futuras
While specific future directions for “(4,4-Dimethyloxetan-2-YL)methanol” were not found in the search results, methanol is increasingly being discussed and considered as an alternative shipping fuel . More sustainable fuels from biogenic or synthetic sources, such as blue and green variants of methanol, will be able to support this sustainable transition in shipping .
Propiedades
IUPAC Name |
(4,4-dimethyloxetan-2-yl)methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O2/c1-6(2)3-5(4-7)8-6/h5,7H,3-4H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDONQJJPVGPKQE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(O1)CO)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40484284 |
Source


|
| Record name | (4,4-DIMETHYLOXETAN-2-YL)METHANOL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40484284 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4,4-Dimethyloxetan-2-YL)methanol | |
CAS RN |
61266-55-5 |
Source


|
| Record name | (4,4-DIMETHYLOXETAN-2-YL)METHANOL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40484284 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




